molecular formula C13H16N2O4 B13512485 tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate

tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate

Cat. No.: B13512485
M. Wt: 264.28 g/mol
InChI Key: DEJZDPKMVKOGED-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3-hydroxy-6-methoxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of tert-Butyl 3-oxo-6-methoxy-1H-indazole-1-carboxylate.

    Reduction: Formation of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxy-1H-indazole-1-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    tert-Butyl 6-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    tert-Butyl 3-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, potentially altering its chemical properties and applications.

Uniqueness

tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl 6-methoxy-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)15-10-7-8(18-4)5-6-9(10)11(16)14-15/h5-7H,1-4H3,(H,14,16)

InChI Key

DEJZDPKMVKOGED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=O)N1

Origin of Product

United States

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